Butanedioic acid, 2,3-dimethyl-, bis(1-methylpropyl) ester
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Overview
Description
2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester is an organic compound with the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol . This compound is a diester derivative of 2,3-dimethylbutanedioic acid, where both carboxyl groups are esterified with 1-methylpropyl groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester typically involves the esterification of 2,3-dimethylbutanedioic acid with 1-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of 2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: 2,3-Dimethylbutanedioic acid and 1-methylpropanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In oxidation reactions, the ester groups are converted to carboxylic acids through the action of oxidizing agents . The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the ester groups .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer with similar ester functional groups.
Butanedioic acid, bis(2-methylpropyl) ester: Another ester derivative of butanedioic acid with similar chemical properties.
Uniqueness
2,3-Dimethylbutanedioic acid bis(1-methylpropyl)ester is unique due to the presence of two methyl groups on the butanedioic acid backbone, which influences its reactivity and physical properties. This structural feature distinguishes it from other similar esters and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C14H26O4 |
---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
dibutan-2-yl 2,3-dimethylbutanedioate |
InChI |
InChI=1S/C14H26O4/c1-7-9(3)17-13(15)11(5)12(6)14(16)18-10(4)8-2/h9-12H,7-8H2,1-6H3 |
InChI Key |
LQWRRTKDUFSMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(C)C(C)C(=O)OC(C)CC |
Origin of Product |
United States |
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